molecular formula C9H13NO3 B13798088 (5-Methoxy-6-methylpyridine-3,4-diyl)dimethanol CAS No. 633-72-7

(5-Methoxy-6-methylpyridine-3,4-diyl)dimethanol

Cat. No.: B13798088
CAS No.: 633-72-7
M. Wt: 183.20 g/mol
InChI Key: KHUNHYCUXIEXSO-UHFFFAOYSA-N
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Description

3-O-Methylpyridoxine is a derivative of vitamin B6, specifically a methylated form of pyridoxine. It is a neurotoxin found naturally in the seeds of Ginkgo biloba, a tree species known for its medicinal properties. This compound is known for its ability to inhibit the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-Methylpyridoxine can be synthesized through various chemical routes. One common method involves the methylation of pyridoxine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-O-Methylpyridoxine often involves extraction from Ginkgo biloba seeds. The seeds are subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. The extraction process is optimized to maximize yield and purity, often involving specific temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

3-O-Methylpyridoxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-O-Methylpyridoxine has several applications in scientific research:

Mechanism of Action

3-O-Methylpyridoxine exerts its effects by inhibiting the enzyme glutamate decarboxylase, which is responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This inhibition leads to a decrease in GABA levels, resulting in neurotoxic effects such as seizures. The compound also affects other neurotransmitter pathways, including those involving serotonin and dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methylpyridoxine is unique due to its specific methylation position, which significantly alters its biological activity compared to other pyridoxine derivatives. Its ability to inhibit GABA synthesis and induce neurotoxic effects sets it apart from other similar compounds .

Properties

CAS No.

633-72-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[4-(hydroxymethyl)-5-methoxy-6-methylpyridin-3-yl]methanol

InChI

InChI=1S/C9H13NO3/c1-6-9(13-2)8(5-12)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3

InChI Key

KHUNHYCUXIEXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OC)CO)CO

Origin of Product

United States

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